molecular formula C7H7NO2 B1352767 6-Methoxynicotinaldehyde CAS No. 65873-72-5

6-Methoxynicotinaldehyde

Cat. No. B1352767
Key on ui cas rn: 65873-72-5
M. Wt: 137.14 g/mol
InChI Key: CTAIEPPAOULMFY-UHFFFAOYSA-N
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Patent
US09434690B2

Procedure details

At −78° C., 25.1 ml (40.1 mmol, 1.1 eq.) of n-butyllithium were added to a solution of 5.7 ml (43.8 mmol, 1.2 eq.) of N,N,N′-trimethylethylenediamine in 135 ml of THF, the mixture was stirred for 45 min and 5.0 g (36.5 mmol) of 6-methoxypyridine-3-carbaldehyde were added. After 45 min at −78° C., a further 45.6 ml (72.9 mmol, 2.0 eq.) of n-butyllithium were added, the reaction mixture was stirred for 1 h, allowing the temperature to rise to −40° C., the mixture was stirred at −40° C. for a further 1 h and then cooled back to −78° C., and a solution of 18.5 g (72.9 mmol) of iodine in 90 ml of THF was added over a period of 50 min. The temperature was maintained at −78° C. for a further 4 h and then slowly allowed to rise to RT overnight. The reaction mixture was poured into 300 ml of saturated aqueous sodium chloride solution and, after phase separation, the aqueous phase was extracted twice with ethyl acetate. The combined organic phases were dried (sodium sulphate), filtered and concentrated under reduced pressure. The residue was stirred with acetonitrile and filtered off, and the precipitate was dried under HV. Yield: 647 mg (purity 91%, 6% of theory)
Quantity
25.1 mL
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
45.6 mL
Type
reactant
Reaction Step Three
Quantity
18.5 g
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.CN(C)CCNC.[CH3:13][O:14][C:15]1[N:20]=[CH:19][C:18]([CH:21]=[O:22])=[CH:17][CH:16]=1.[I:23]I.[Cl-].[Na+]>C1COCC1>[I:23][C:17]1[CH:16]=[C:15]([O:14][CH3:13])[N:20]=[CH:19][C:18]=1[CH:21]=[O:22] |f:4.5|

Inputs

Step One
Name
Quantity
25.1 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5.7 mL
Type
reactant
Smiles
CN(CCNC)C
Name
Quantity
135 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C(C=N1)C=O
Step Three
Name
Quantity
45.6 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
18.5 g
Type
reactant
Smiles
II
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
300 mL
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 45 min at −78° C.
Duration
45 min
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to rise to −40° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at −40° C. for a further 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at −78° C. for a further 4 h
Duration
4 h
WAIT
Type
WAIT
Details
to rise to RT overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
after phase separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried (sodium sulphate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
The residue was stirred with acetonitrile
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
the precipitate was dried under HV

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
IC1=C(C=NC(=C1)OC)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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